molecular formula C14H10N2O3S B2899633 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide CAS No. 922066-64-6

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide

Cat. No.: B2899633
CAS No.: 922066-64-6
M. Wt: 286.31
InChI Key: SDHARQFBDBFEEZ-UHFFFAOYSA-N
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Description

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide is an organic compound that features a benzodioxole moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide typically involves the reaction of benzo[d][1,3]dioxole derivatives with thiophene derivatives under specific conditions. One common method involves the use of a coupling reaction between benzo[d][1,3]dioxole-5-carboxylic acid and 3-cyanothiophene-2-amine in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired acetamide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) with alkyl halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated thiophene derivatives.

Scientific Research Applications

2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The benzodioxole moiety can interact with aromatic residues in proteins, while the thiophene ring can participate in π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide
  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)propionamide
  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(3-cyanothiophen-2-yl)butyramide

Uniqueness

This compound is unique due to its specific combination of benzodioxole and thiophene moieties, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-N-(3-cyanothiophen-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S/c15-7-10-3-4-20-14(10)16-13(17)6-9-1-2-11-12(5-9)19-8-18-11/h1-5H,6,8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDHARQFBDBFEEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=C(C=CS3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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